molecular formula C11H24Cl2N2 B2632976 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride CAS No. 1212248-94-6

3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride

Cat. No. B2632976
CAS RN: 1212248-94-6
M. Wt: 255.23
InChI Key: JAHSBWKJKAGUHG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has gained popularity among recreational drug users due to its stimulant effects. MDPV has been banned in many countries due to its potential for abuse and addiction. However, it has also been used in scientific research to study its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(Pyrrolidin-1-yl)piperidine is recognized for its significance in medicinal chemistry due to its conformational rigidity. A novel method for its synthesis, involving the catalytic hydrogenation of pyrrolylpyridine, has been proposed, offering an efficient way to produce this compound in large quantities (Smaliy et al., 2011).

Applications in Organic Chemistry and Drug Synthesis

  • The molecule has been used in the stereoselective synthesis of dialkylaminomethyl-substituted halobutadienes, demonstrating its utility in creating highly functionalized unsaturated aliphatic compounds (Gronowitz et al., 1987).
  • A method for determining the absolute configuration of cyclic amines like trans-2,5-dimethylpyrrolidine and trans-2,6-dimethyl-piperidine has been developed, showcasing the compound's role in stereochemical analysis (Perrone & Tortorella, 1978).

Development of Synthetic Bacteriochlorins

  • The integration of a spiro-piperidine unit into the synthetic bacteriochlorins, replacing the geminal dimethyl group, has been accomplished. This advancement allows for tailoring of bacteriochlorins and adjusting their spectral properties, thus widening the application in fields like photodynamic therapy (Kanumuri Ramesh Reddy et al., 2013).

Materials Science and Corrosion Inhibition

  • Piperidine derivatives, including those related to 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine, have been studied for their potential in corrosion inhibition of metals. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their effectiveness in protecting iron against corrosion (Kaya et al., 2016).

properties

IUPAC Name

3-(2,5-dimethylpyrrolidin-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11;;/h9-12H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHSBWKJKAGUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C2CCCNC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride

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